5-Amino-1H-tetrazole potassium salt

Description

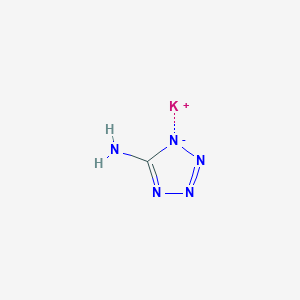

Structure

3D Structure of Parent

Properties

CAS No. |

136369-04-5 |

|---|---|

Molecular Formula |

CH3KN5 |

Molecular Weight |

124.17 g/mol |

IUPAC Name |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine |

InChI |

InChI=1S/CH3N5.K/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6); |

InChI Key |

MHFJSVNTDPZPQP-UHFFFAOYSA-N |

SMILES |

C1(=NN=N[N-]1)N.[K+] |

Canonical SMILES |

C1(=NNN=N1)N.[K] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 1h Tetrazole Potassium Salt and Its Derivatives

Preparation Routes for the Potassium Salt from 5-Amino-1H-tetrazole

5-Amino-1H-tetrazole potassium salt is a key intermediate for the synthesis of various tetrazole derivatives. researchgate.netchemicalbook.com Its preparation from 5-Amino-1H-tetrazole (5-AT) can be achieved through several methods, primarily involving reactions with alkali metals or deprotonation using alkali hydroxides.

Reaction with Alkali Metals and Solvents

One synthetic route involves the reaction of 5-Amino-1H-tetrazole with an alkali metal, such as sodium, in the presence of solvents like dimethylformamide and ether. biosynth.com While this method can produce a high yield, it may not be the most efficient process due to the large quantities of starting materials required. biosynth.com The resulting potassium salt can be isolated by adding water to precipitate the product, which is then collected and dried. biosynth.com

Deprotonation Strategies using Alkali Hydroxides

A more common and straightforward laboratory-scale method for preparing this compound is through the neutralization of 5-Amino-1H-tetrazole with potassium hydroxide (B78521) (KOH). researchgate.net This deprotonation strategy is favored for its simplicity. The general procedure involves dissolving 5-Amino-1H-tetrazole in a suitable solvent, such as water or an alcohol, followed by the addition of a potassium hydroxide solution. The product is then crystallized from the solution by cooling or solvent evaporation, followed by filtration and drying. researchgate.net

| Parameter | Description | Reference |

| Starting Material | 5-Amino-1H-tetrazole | researchgate.net |

| Reagent | Potassium Hydroxide (KOH) | researchgate.net |

| Solvent | Aqueous or alcoholic solutions | researchgate.net |

| Process | Neutralization/Deprotonation | researchgate.net |

| Isolation | Crystallization (cooling or solvent evaporation), filtration, and drying | researchgate.net |

Efficient One-Pot Oxidation Strategies for Functionalized Tetrazoles

The direct oxidation of 5-aminotetrazole (B145819) derivatives to their nitro counterparts represents a significant advancement in the synthesis of energetic materials, offering safer and more efficient alternatives to traditional methods like the Sandmeyer reaction, which involves sensitive and explosive intermediates. acs.orgresearchgate.net

Catalytic Enhancements in Oxidation Pathways

To improve reaction rates and yields, catalytic enhancements have been explored. The use of a phase transfer catalyst, such as 18-crown-6, has been shown to promote faster reactions and greater yields in the oxidation of 5-AT with potassium superoxide (B77818). nih.govresearchgate.netsci-hub.se

Furthermore, heterogeneous catalysts have been developed for the direct oxidation of 5-aminotetrazole. One notable example is a titanium superoxide catalyst, which facilitates the oxidation in an aqueous solution, providing a significantly safer process with yields of 50–65%. acs.org Another area of research involves the electro-oxidation of 5-aminotetrazole. Studies have investigated the use of Co-modified nickel-based oxide electrodes to catalyze the oxidative coupling of 5-AT. acs.orgnih.gov This electrochemical approach is not only efficient but also environmentally friendly. acs.orgnih.gov

| Oxidation Method | Oxidizing Agent/Catalyst | Solvent/Medium | Key Features | Yield | Reference |

| Direct Oxidation | Potassium Superoxide (KO2) | Dimethyl Sulfoxide (DMSO) | One-pot synthesis, avoids explosive intermediates. researchgate.netnih.govresearchgate.net | 48-53% | nih.govresearchgate.net |

| Catalytic Oxidation | Potassium Superoxide with 18-crown-6 | Dimethyl Sulfoxide (DMSO) | Faster reaction rates, improved yield. nih.govresearchgate.netsci-hub.se | - | nih.govresearchgate.netsci-hub.se |

| Heterogeneous Catalysis | Titanium Superoxide | Aqueous Solution | Safer process, high purity product. acs.org | 50-65% | acs.org |

| Electrochemical Oxidation | Co-modified Nickel-Based Oxide Electrodes | - | Environmentally friendly, efficient. acs.orgnih.gov | ~72.3% | acs.orgnih.gov |

Derivatization and Alkylation Approaches Utilizing the Potassium Salt

This compound serves as a versatile intermediate for the synthesis of various alkylated and derivatized tetrazoles. researchgate.netchemicalbook.com These derivatives are important in medicinal chemistry and materials science. organic-chemistry.org

The alkylation of 5-substituted 1H-tetrazoles can be achieved through the diazotization of aliphatic amines, which leads to the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.org This method is significant as it allows for the synthesis of tetrazole derivatives with a variety of functional groups. organic-chemistry.org A one-pot, multicomponent reaction combining nitrile cycloaddition with alkylation has also been developed, providing a streamlined route to these compounds from simple starting materials. organic-chemistry.org

Synthesis of Related 5-Aminotetrazole Based Ligands via Desulfurization

The desulfurization of thiourea (B124793) derivatives represents a significant and versatile pathway for the synthesis of 5-aminotetrazole based ligands. google.com This approach involves the transformation of a thiocarbonyl group within a thiourea or a related precursor into a part of the tetrazole ring, typically through a cyclization reaction involving an azide (B81097) source. This method is advantageous due to the ready availability of a wide range of thiourea precursors, allowing for the introduction of various substituents onto the resulting aminotetrazole core. The reaction generally proceeds via the formation of a carbodiimide (B86325) intermediate, which then undergoes a [3+2] cycloaddition with an azide. wikipedia.org

Thiourea-Mediated Cycloaddition Reactions

Thiourea-mediated cycloaddition reactions for the synthesis of 5-aminotetrazole derivatives are characterized by the direct involvement of the thiourea moiety in the ring-forming process. A common strategy involves the use of a desulfurizing agent to facilitate the conversion of the thiourea into a reactive intermediate that readily cyclizes with an azide.

A general and high-yielding method for the synthesis of mono-, di-, and trisubstituted 5-aminotetrazoles involves the mercury(II)-promoted reaction of a thiourea with an azide anion. wikipedia.org This reaction is believed to proceed through a guanyl azide intermediate, which subsequently undergoes electrocyclization to form the tetrazole ring. wikipedia.org The use of mercury(II) salts, such as HgCl₂, is effective in promoting this transformation. chemicalbook.com

Another approach utilizes trichloroisocyanuric acid as a desulfurizing agent in the presence of trimethylsilyl (B98337) azide. This method offers a more sustainable reaction pathway by employing a stable and easy-to-handle N-halo reagent and a safer azide source in an environmentally friendly solvent like ethyl acetate (B1210297) at room temperature. researchgate.net

The following table summarizes representative examples of thiourea-mediated cycloaddition reactions for the synthesis of 5-aminotetrazole derivatives.

| Thiourea Precursor | Desulfurizing Agent | Azide Source | Solvent | Conditions | Product | Yield (%) | Reference |

| 1-Phenylthiourea | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Sodium Azide | Aqueous Ammonia (B1221849)/Triethylamine | Not specified | 1-Phenyl-1H-tetrazol-5-amine | Good to Excellent | researchgate.net |

| Substituted Thioureas | Trichloroisocyanuric Acid | Trimethylsilyl Azide | Ethyl Acetate | Room Temperature | Substituted 5-Aminotetrazoles | Not specified | researchgate.net |

| N-(Furan-2-ylmethyl)thiourea Derivatives | Not specified (known procedure) | Sodium Azide | Not specified | Not specified | N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives | 79-92 | |

| Generic Thiourea | Mercury(II) Chloride (HgCl₂) | Azide Anion | Not specified | Not specified | Substituted 5-Aminotetrazoles | High | wikipedia.orgchemicalbook.com |

Multi-Component and Catalytic Approaches

Multi-component reactions (MCRs) and catalytic strategies offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a single synthetic operation. lookchem.comnih.gov In the context of synthesizing 5-aminotetrazole derivatives, these approaches often involve the in-situ formation of the key intermediates, which then react further to yield the final heterocyclic products. 5-Aminotetrazole itself is a valuable building block in various MCRs, often acting as a 1,3-binucleophilic reagent. lookchem.comuni-muenchen.de

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of these reactions. A variety of catalysts, including iodine, tosylic acid, and heterogeneous catalysts, have been successfully employed. For instance, iodine has been shown to effectively catalyze the one-pot, three-component reaction of 5-aminotetrazole, aldehydes, and dimedone to produce tetrazolo[5,1-b]quinazolinone derivatives in good to excellent yields. lookchem.com

Similarly, nano silica (B1680970) sulfuric acid supported acidic ionic liquids have been developed as highly efficient and reusable catalysts for the multi-component synthesis of dihydrotetrazolo[1,5-a]pyrimidines and related structures. google.com These catalysts demonstrate the principles of green chemistry by offering mild reaction conditions and the potential for catalyst recycling.

The table below presents selected examples of multi-component and catalytic syntheses of 5-aminotetrazole derivatives.

| 5-Aminotetrazole Derivative | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Tetrazolo[1,5-a]pyrimidine Derivatives | 5-Aminotetrazole, Aldehydes, Active Methylene Compounds | Nano silica sulfuric acid supported acidic ionic liquids | Not specified | Not specified | High | google.com |

| Tetrazolo[5,1-b]quinazolinone Derivatives | 5-Aminotetrazole, Benzaldehydes, Dimedone | Iodine (10 mol%) | Isopropanol | Reflux, 10-70 min | 63-92 | lookchem.com |

| Tetracyclic Quinazoline Derivatives | 5-Aminotetrazole, Aldehydes, 2-Hydroxy-1,4-naphthoquinone | Tosylic Acid | Solventless | Not specified | 68-91 | lookchem.com |

| 5-(Dialkylamino)tetrazoles | Primary Amines, Secondary Amines, 2,2,2-Trifluoroethylthiocarbamate, Sodium Azide | None (One-pot) | Acetonitrile | Not specified | Up to 92 |

Comprehensive Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the 5-Amino-1H-tetrazole potassium salt.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and related compounds reveals characteristic absorption bands that provide insight into its molecular structure.

The high-frequency region of the IR spectrum is dominated by the stretching vibrations of the amino group (NH₂). These typically appear as broadened and intense absorption bands due to hydrogen bonding. For alkali salts of 5-aminotetrazole (B145819), the symmetric and asymmetric stretching vibrations of the amino group are observed in the ranges of 3329–3336 cm⁻¹ and 3189–3242 cm⁻¹, respectively. researchgate.net In polymers incorporating the 5-aminotetrazole moiety, these NH₂ stretching vibrations are also prominent, seen, for example, at 3334–3238 cm⁻¹ and 3336–3242 cm⁻¹. nih.gov

The skeletal vibrations of the tetrazole ring, which include N-C-N, N-N, and C-N stretching and bending modes, are found in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1700 cm⁻¹. researchgate.net These vibrations often intermix, resulting in several distinct and intense absorption bands. Key ranges for these skeletal vibrations in alkali salts of 5-aminotetrazole have been identified as 1068–1084 cm⁻¹, 1200–1278 cm⁻¹, 1305–1364 cm⁻¹, 1438–1477 cm⁻¹, and 1550–1637 cm⁻¹. researchgate.net

A particularly intense band, often observed between 1629–1637 cm⁻¹, is attributed to the C=N stretching vibrations of the tetrazole ring. researchgate.net This band is a characteristic feature for identifying the tetrazole structure in various compounds. researchgate.net

Table 1: Characteristic IR Absorption Bands for 5-Aminotetrazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric NH₂ Stretch | 3189–3242 | researchgate.net |

| Symmetric NH₂ Stretch | 3329–3336 | researchgate.net |

| C=N Stretch (Tetrazole Ring) | 1629–1637 | researchgate.net |

| Tetrazole Ring Skeletal Vibrations | 1000–1700 | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While both are forms of vibrational spectroscopy, the selection rules differ, meaning that some vibrational modes may be active in Raman but not in IR, and vice versa. This makes Raman spectroscopy a valuable tool for a more complete characterization of the molecular structure of this compound.

Studies on alkali salts of 5-aminotetrazole have utilized both IR and Raman spectroscopy to characterize the compounds fully. researchgate.net This dual-spectroscopic approach allows for a comprehensive analysis of the vibrational modes of the molecule. For instance, in the characterization of new energetic materials based on methylated 5-aminotetrazoles, both IR and Raman spectroscopy were employed to confirm the molecular structures. acs.orgresearchgate.net Similarly, the synthesis and characterization of hydrazinium (B103819) 5-aminotetrazolate involved a thorough analysis using IR, Raman, and multinuclear NMR spectroscopy. researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and tautomeric forms of the molecule.

Proton (¹H) NMR for Hydrogen Environments

Proton (¹H) NMR spectroscopy provides information about the different hydrogen environments in a molecule. In derivatives of 5-aminotetrazole, the chemical shifts of the protons in the amino (NH₂) group are of particular interest.

For example, in polymers containing 5-aminotetrazole (5-AT), distinct signals for the NH₂ protons of the N1 and N2 isomers are observed. In one such polymer, the NH₂ protons of the N1-isomer appear as a singlet at 6.62 ppm, while those of the N2-isomer are found at 5.99 ppm. nih.govmdpi.com This differentiation is crucial for understanding the isomeric composition of the polymer. Similar distinct signals for the NH₂ protons of N1 and N2 isomers have been reported in other related polymeric structures, with chemical shifts around 6.64 ppm and 6.00 ppm, respectively. nih.govmdpi.com

Carbon-13 (¹³C) NMR for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone. In 5-aminotetrazole derivatives, the chemical shift of the carbon atom within the tetrazole ring is a key diagnostic signal.

In polymeric systems containing 5-aminotetrazole, the carbon atom attached to the amino group (C-NH₂) exhibits different chemical shifts depending on the isomeric form. The C-NH₂ of the N2-isomer is typically found further downfield, for instance at 167.46 ppm, compared to the C-NH₂ of the N1-isomer at 156.52 ppm. mdpi.com This difference in chemical shifts allows for the clear identification and quantification of the two isomers within the polymer. These characteristic chemical shifts are consistently observed across different but related polymeric structures. nih.govmdpi.com

Table 2: ¹H and ¹³C NMR Chemical Shifts for 5-Aminotetrazole Moieties in a Polymeric System

| Isomer | ¹H Chemical Shift (NH₂) (ppm) | ¹³C Chemical Shift (C-NH₂) (ppm) | Reference |

|---|---|---|---|

| N1-isomer | 6.62 | 156.52 | mdpi.com |

| N2-isomer | 5.99 | 167.46 | mdpi.com |

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Speciation and Tautomerism

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are invaluable for directly probing the nitrogen atoms within the tetrazole ring and the amino group. This is particularly important for studying the tautomerism between the 1H- and 2H-forms of 5-aminotetrazole.

The energetics of the tautomerization between 1H-5-aminotetrazole (1H-5-ATZ) and 2H-5-aminotetrazole (2H-5-ATZ) has been a subject of significant research. acs.org Studies have shown that both tautomers can exist, and their relative populations can be influenced by factors such as temperature and the physical state of the sample. acs.org

In the solid state, vibrational spectroscopy has been used to identify the presence of tautomerism between the amino form (5-ATZ) and the imino form (5-iminotetrazole, 5-ITZ). acs.org Theoretical studies have also been conducted to understand the unimolecular decomposition pathways of these tautomers. acs.orgnih.gov

Multinuclear NMR, including ¹⁴N and ¹⁵N, has been used to characterize various energetic salts and derivatives of tetrazoles. researchgate.netacs.org For instance, in the characterization of 5-(nitrimino)-1H-tetrazole and its derivatives, ¹⁴N and ¹⁵N NMR were employed to comprehensively analyze the nitrogen environments. researchgate.net Similarly, the characterization of energetic salts of 5-nitrotetrazole involved the use of ¹⁴N NMR to identify the signals of the three chemically inequivalent nitrogen atoms in the tetrazolate anion. acs.org

Advanced X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) stands as a definitive method for determining the solid-state structure of crystalline materials. For this compound, XRD analysis provides unambiguous proof of its atomic arrangement, bond lengths, and angles.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining the absolute structure of a compound. Through this technique, the crystal structure of this compound has been determined. researchgate.net The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This specific arrangement details the precise location of each atom within the crystal lattice, confirming the ionic nature of the salt and the geometry of the aminotetrazolate anion.

The potassium cations are coordinated by the nitrogen atoms of the tetrazole ring, forming a stable, repeating three-dimensional structure. The structural data obtained from SCXRD is foundational for understanding the compound's physical and chemical properties.

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8516(9) |

| b (Å) | 6.8702(8) |

| c (Å) | 6.8372(7) |

| β (°) ** | 115.613(11) |

| Volume (ų) ** | 417.29(8) |

| Z (Formula units/cell) | 4 |

Low-Temperature X-ray Diffraction for Enhanced Resolution

To achieve higher precision in structural parameters, low-temperature X-ray diffraction is often employed. While specific studies detailing low-temperature SCXRD for the potassium salt are not prevalent, this technique is standard for analyzing related energetic salts of 5-aminotetrazole. researchgate.netresearchgate.net By cooling the crystal, typically with liquid nitrogen, thermal vibrations of the atoms are reduced. This leads to sharper diffraction spots and a more highly resolved electron density map, allowing for a more accurate determination of bond lengths and angles and a better understanding of the compound's thermal behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and provide insight into the structure of this compound. The technique verifies the molecular mass of the compound to be approximately 123.16 g/mol . chemimpex.combiosynth.com

Upon ionization, the molecule can break apart into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information, helping to confirm the integrity of the tetrazole ring and the presence of the amino substituent. This method is routinely used in the comprehensive characterization of 5-aminotetrazole derivatives and their salts. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The tetrazole ring contains chromophores, such as C=N and N=N bonds, which absorb light in the ultraviolet region of the electromagnetic spectrum. The resulting spectrum is characteristic of the compound's electronic structure. researchgate.net

Studies on related tetrazole derivatives show that interactions with other molecules can cause a shift in the absorption wavelength or a change in intensity (hypochromism), providing evidence of complex formation. researchgate.net Furthermore, techniques like in-line UV monitoring can be employed during synthesis to ensure the correct stoichiometric ratio of reactants is maintained, highlighting its practical utility in process control.

Chromatographic and Titrimetric Methods for Research Purity Assessment

The purity of this compound is critical for its use in research and other applications. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. avantorsciences.com Using a C18 column and an aqueous mobile phase, this technique can separate the main compound from any impurities or starting materials. Research-grade 5-aminotetrazole and its salts typically demonstrate a purity of 98% or higher when analyzed by HPLC. avantorsciences.com

In addition to chromatography, classical titrimetric analysis can also be employed to determine the purity of the parent compound, 5-Amino-1H-tetrazole, providing a reliable and cost-effective quantitative method. avantorsciences.com

Mechanistic and Kinetic Investigations of Thermal Decomposition

Influence of Heating Rate on Decomposition Pathways

The rate at which 5-amino-1H-tetrazole and its derivatives are heated significantly influences their decomposition pathways and the resulting products. Studies have shown that at high heating rates, in the range of 100 K/s to 2000 K/s, the decomposition temperature of these materials increases. ucr.eduresearchgate.net This suggests that different reaction processes may be dominant under rapid heating conditions compared to slower heating rates. ucr.edu

Two primary decomposition pathways for the tetrazole ring have been identified. ucr.eduresearchgate.net One pathway, which is more prevalent at lower temperatures, involves the breakdown of the ionic tetrazole structure, leading to the formation of hydrazoic acid (HN3) and cyanamide (B42294) (NH2CN). ucr.eduresearchgate.netdiva-portal.org The other pathway, dominant at higher temperatures, treats the aminotetrazole as a neutral molecule and results in the extraction of molecular nitrogen (N2). ucr.edudiva-portal.org The placement of functional groups on the tetrazole ring also plays a crucial role in determining the decomposition pathway. Symmetrical placement tends to favor the N2 formation pathway, while asymmetrical placement leads to the production of HN3. ucr.edudiva-portal.org

For instance, dynamic mass spectrometric thermal analysis at high heating rates (around 100 K/s) has distinguished two main decomposition routes for 5-aminotetrazole (B145819): one yielding HN3 and NH2CN, and another producing N2 and methyl azide (B81097) (CH3N3). researchgate.net

Identification and Quantification of Gaseous Decomposition Products (e.g., HN3, N2, N2O, NO2)

The thermal decomposition of 5-amino-1H-tetrazole and its salts yields a variety of gaseous products. The primary products resulting from the cleavage of the tetrazole ring are molecular nitrogen (N2) and hydrazoic acid (HN3). ucr.edudiva-portal.org Other identified gaseous products include ammonia (B1221849) (NH3), hydrogen cyanide (HCN), and cyanamide (NH2CN). diva-portal.orgnih.gov In some cases, particularly in the presence of certain oxidizers or at higher temperatures, nitrogen oxides such as nitrous oxide (N2O) and nitrogen dioxide (NO2) can also be formed. ucr.edunih.gov

The relative quantities of these products are highly dependent on the decomposition conditions, such as temperature and heating rate. For example, while HN3 and NH2CN are major products, N2 becomes more dominant as the temperature increases. diva-portal.org TG-FTIR-MS analysis of a 5-aminotetrazole/sodium periodate (B1199274) mixture revealed the evolution of HN3, -NH2 containing species, HCN, NO2, and CO2 during decomposition. nih.gov The formation of melamine, a polymerization product of cyanamide, has also been observed in some studies. diva-portal.org

| Gaseous Product | Chemical Formula | Typical Observation Conditions | Reference |

|---|---|---|---|

| Hydrazoic Acid | HN3 | Lower temperatures, asymmetric functional group placement | ucr.eduresearchgate.netdiva-portal.orgnih.gov |

| Nitrogen | N2 | Higher temperatures, symmetric functional group placement | ucr.eduresearchgate.netdiva-portal.orgnih.gov |

| Ammonia | NH3 | Decomposition product of NH2CN | diva-portal.orgnih.gov |

| Hydrogen Cyanide | HCN | Pyrolysis of 5-aminotetrazole | diva-portal.orgnih.gov |

| Nitrous Oxide | N2O | High-temperature decomposition pathway | ucr.edu |

| Nitrogen Dioxide | NO2 | Low-temperature decomposition pathway, often with oxidizers | ucr.edudiva-portal.orgnih.gov |

Catalytic Effects of Metal Oxides (e.g., Fe2O3, CuO, NiO) on Decomposition Kinetics

The thermal decomposition of 5-amino-1H-tetrazole and its mixtures can be significantly influenced by the presence of metal oxides, which can act as catalysts. Metal oxides like iron(III) oxide (Fe2O3), copper(II) oxide (CuO), and nickel(II) oxide (NiO) have been investigated for their catalytic effects on the combustion and decomposition of energetic materials containing 5-amino-1H-tetrazole. researchgate.net

For instance, in mixtures of 5-amino-1H-tetrazole with oxidizers like ammonium (B1175870) nitrate (B79036), the addition of CuO has been shown to enhance the mass burning rate. researchgate.net Similarly, studies on 5-amino-1H-tetrazole/potassium nitrate mixtures have explored the catalytic effects of various additives. researchgate.net The addition of CuO to 5-amino-1H-tetrazole/lithium perchlorate (B79767) mixtures has been found to increase the linear burning rates. researchgate.net The catalytic effect of these metal oxides is often attributed to their ability to facilitate redox reactions and alter the decomposition pathways of the energetic material. In a different application, CuO was also found to enhance the absorption rate of CO2 in an aqueous potassium salt of L-lysine, demonstrating its catalytic potential in related chemical systems. koreascience.kr

Thermodynamic and Kinetic Parameter Determination

To quantitatively describe the thermal decomposition of 5-amino-1H-tetrazole potassium salt, various methods are employed to determine its thermodynamic and kinetic parameters, such as activation energy, reaction model, and rate constants.

Isoconversional Methods (e.g., Starink's, Flynn-Wall-Ozawa) for Activation Energy

Isoconversional methods, also known as model-free methods, are widely used to determine the activation energy (Ea) of thermal decomposition without assuming a specific reaction model. These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. The Flynn-Wall-Ozawa (FWO) and Starink's methods are two such popular techniques. mdpi.comresearchgate.net

These methods involve performing thermogravimetric analysis (TGA) at multiple heating rates and plotting the logarithm of the heating rate against the reciprocal of the absolute temperature for a given conversion (α). The activation energy can then be calculated from the slope of the resulting lines. diva-portal.org Studies on 5-aminotetrazole and its mixtures have successfully employed these methods to determine the activation energies of different decomposition stages. diva-portal.orgmdpi.com

Reaction Model Prediction (e.g., Coats-Redfern Equation)

Once the activation energy is determined, model-fitting methods like the Coats-Redfern equation can be used to predict the most probable reaction mechanism. mdpi.comresearchgate.net The Coats-Redfern method involves fitting different solid-state reaction models to the experimental data. The model that gives the best linear fit and an activation energy value consistent with that obtained from isoconversional methods is considered the most appropriate reaction model. researchgate.netmdpi.com

For example, in a study of a 5-aminotetrazole/sodium periodate mixture, the Coats-Redfern method was used to determine that the first stage of the reaction followed a reaction order model of F3/2. nih.govresearchgate.net The kinetic analysis of a combustion tear gas mixture containing 5-amino-1H-tetrazole also utilized the Coats-Redfern equation to predict the pyrolysis reaction model for each stage. mdpi.com

Determination of Rate Constants

The rate constant (k) is a crucial parameter that quantifies the rate of a chemical reaction. For the thermal decomposition of 5-aminotetrazole, rate constants have been determined for its different decomposition routes. researchgate.netnih.gov These can be evaluated using theoretical approaches like conventional transition-state theory (CVT) and canonical variational transition-state theory (TST). nih.gov

Pyrolysis Mechanisms in Energetic Formulations and Gas Generation Systems

The thermal decomposition of this compound is a complex process that is central to its function in gas-generating formulations. While detailed mechanistic studies specifically on the potassium salt are not as abundant as for its parent compound, 5-aminotetrazole (5-AT), analysis indicates a multi-stage decomposition process.

Thermal analysis reveals a two-stage decomposition for this compound. The initial stage, occurring between 200°C and 250°C, involves the loss of ammonia (NH₃) and water (H₂O). This is followed by a second, exothermic stage at temperatures above 300°C, which corresponds to the breakdown of the tetrazole ring. The kinetic parameters of this decomposition have been investigated, with the Kissinger method yielding an activation energy of approximately 150 kJ/mol.

In gas generation systems, such as those used in automobile airbags, 5-Amino-1H-tetrazole and its salts are considered promising replacements for sodium azide. google.com The pyrolysis of these compounds is the initial step that leads to the rapid release of nitrogen gas. The decomposition of the tetrazole ring is a key event, releasing a significant amount of molecular nitrogen. researchgate.net For 5-aminotetrazole, two primary decomposition pathways are recognized: one that produces hydrazoic acid (HN₃) and another that forms molecular nitrogen (N₂). The dominant pathway can be influenced by factors such as temperature and the molecular structure of the specific salt. ucr.edu While the parent 5-aminotetrazole is known to decompose into products like ammonia, hydrogen cyanide, and cyanamide, the presence of the potassium ion in the salt form influences the stability and decomposition pathway. researchgate.netnih.gov

The primary application of this compound in energetic formulations is as a fuel that, upon ignition, decomposes to produce a large volume of gas, contributing to the ignition and combustion processes.

Table 1: Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Events | Enthalpy Change (ΔH) |

|---|---|---|---|

| 1 | 200–250 | Loss of NH₃ and H₂O | -120 kJ/mol |

| 2 | >300 | Exothermic breakdown of the tetrazole ring | +450 kJ/mol |

Data sourced from thermal analysis (TGA/DSC).

Analysis of Thermal Behavior of Mixtures with Oxidizers (e.g., KNO₃, NaNO₃, LiClO₄)

The performance of this compound as a gas-generating agent is significantly influenced by its interaction with oxidizers. The choice of oxidizer affects the combustion temperature, burning rate, and the volume and composition of the generated gas.

Mixtures of 5-aminotetrazole (5-AT) with various oxidizers have been studied to optimize their gas generation behavior for applications like airbag inflators. jes.or.jp The combustion mechanisms of mixtures containing 5-AT with potassium nitrate (KNO₃) and sodium nitrate (NaNO₃) have been examined, revealing that the fuel component (5-AT) typically decomposes first, followed by the decomposition of the oxidizer. researchgate.net

In studies of gas generating agents using 5-AT as the fuel, the pressure gradients generated by mixtures with different oxidizers were found to be in the order of lithium perchlorate (LiClO₄) > potassium perchlorate (KClO₄) > sodium nitrate (NaNO₃) > potassium nitrate (KNO₃). jes.or.jp The temperature gradients within the testing vessel followed the same order. jes.or.jp This indicates that the combination of 5-AT with lithium perchlorate produces the most vigorous reaction in terms of pressure and temperature rise.

Specifically for mixtures with potassium nitrate, adding 5-aminotetrazole has been shown to improve the stability, burning characteristics, and ignition capability of pyrotechnic igniters based on boron and potassium nitrate. researchgate.net A mixture with a mass ratio of 27/73/10 (boron/potassium nitrate/5-aminotetrazole) exhibited an activation energy of 396.90 kJ mol⁻¹. researchgate.net

Table 2: Performance Ranking of 5-Aminotetrazole with Various Oxidizers in Gas Generation

| Oxidizer | Relative Pressure Gradient | Relative Temperature Gradient |

|---|---|---|

| Lithium Perchlorate (LiClO₄) | 1 (Highest) | 1 (Highest) |

| Potassium Perchlorate (KClO₄) | 2 | 2 |

| Sodium Nitrate (NaNO₃) | 3 | 3 |

| Potassium Nitrate (KNO₃) | 4 | 4 |

| Strontium Nitrate (Sr(NO₃)₂) | 5 | 5 |

| Copper(II) Oxide (CuO) | 6 (Lowest) | 6 (Lowest) |

Data based on deflagration tests in a closed vessel. jes.or.jp

Coordination Chemistry and the Formation of Metal Complexes

Synthesis and Characterization of Energetic Metal Salts with 5-Aminotetrazole (B145819) Ligands

The synthesis of energetic metal salts utilizing 5-aminotetrazole ligands is a significant area of research. These compounds are typically prepared through the reaction of a soluble salt of the desired metal with 5-aminotetrazole or its alkali metal salt in a suitable solvent. icm.edu.pl The resulting complexes are then characterized using a suite of analytical techniques, including infrared (IR) and multinuclear NMR spectroscopy, elemental analysis, and mass spectrometry, to confirm their composition and structure. nih.govresearchgate.net The thermal stability of these energetic salts is a critical parameter and is often assessed using techniques like differential scanning calorimetry (DSC), which can reveal decomposition temperatures and provide insights into their potential as energetic materials. nih.govresearchgate.net

A new family of energetic silver complexes has been synthesized using 5-aminotetrazole and its methylated derivatives as ligands, with perchlorate (B79767) and nitrate (B79036) anions. nih.govresearchgate.net These complexes have been thoroughly characterized, and in many cases, their crystal structures have been determined, revealing interesting structural details. nih.govresearchgate.net For instance, some of these silver salts exhibit high sensitivity to impact and friction, with performance comparable to that of some primary explosives. nih.govresearchgate.net The thermal stability of these silver complexes is noteworthy, with decomposition temperatures often exceeding 225 °C. nih.govresearchgate.net

Table 1: Properties of Selected Silver(I) Complexes with 5-Aminotetrazole Ligands

| Compound | Decomposition Temperature (°C) | Sensitivity | Reference |

| Disilver 5-Amino-1H-tetrazolium Nitrate | ~300 | Initiated by thermal shock | nih.gov |

| Silver(I) complexes with 5-aminotetrazole ligands | >225 | Comparable to primary explosives | nih.govresearchgate.net |

Alkali and alkaline earth metal salts of 5-aminotetrazole are important intermediates in the synthesis of other derivatives and also find use as coloring agents in pyrotechnics due to their high nitrogen content. researchgate.net The crystal structures of several of these salts, including those of lithium, sodium, potassium, rubidium, and cesium, have been determined by single-crystal X-ray diffraction. researchgate.net These studies provide detailed information about the coordination of the metal ions and the packing of the ions in the crystal lattice. researchgate.net With the exception of the lithium derivative, most alkali and alkaline earth metal salts of 5-aminotetrazole are reported to be insensitive to mechanical stimuli. researchgate.net

The synthesis of these salts can be achieved through various methods, including the deprotonation of 5-aminotetrazole with a metal hydroxide (B78521) or the direct reaction with a strong base. nih.gov

Table 2: Characterization of Alkali Metal 5-Aminotetrazolates

| Metal Ion | Synthetic Intermediate | Pyrotechnic Application | Structural Determination |

| Li⁺ | Yes | Yes | X-ray Diffraction researchgate.net |

| Na⁺ | Yes | Yes | X-ray Diffraction researchgate.net |

| K⁺ | Yes | Yes | X-ray Diffraction researchgate.net |

| Rb⁺ | Yes | Yes | X-ray Diffraction researchgate.net |

| Cs⁺ | Yes | Yes | X-ray Diffraction researchgate.net |

The 5-aminotetrazole ligand forms complexes with a wide range of transition metals, including copper, manganese, iron, cobalt, nickel, and zinc. iaea.orgrsc.org These complexes are of interest as potential energetic materials, and their properties can be tuned by varying the metal center and the counter-anion. rsc.org For example, a series of highly energetic transition metal(II) complexes with isomeric amino-5H-tetrazoles have been synthesized and characterized. rsc.org These compounds exhibit sensitivities in the range of primary explosives and, in some cases, outperform traditional lead-based primary explosives. rsc.org

Spectroscopic data from techniques like IR, EPR, and magnetic measurements suggest that in many of these complexes, 5-aminotetrazole acts as a bridging ligand, coordinating to different metal ions through two of its nitrogen atoms. iaea.org In some cobalt(II), nickel(II), and copper(II) chloride complexes, the metal ion has a distorted octahedral coordination, forming an MN6 unit. iaea.org

Structural Elucidation of Coordination Compounds via X-ray Diffraction

The crystal structures of three salts of anionic 5-aminotetrazole with different organic cations have been described, revealing how the anions and cations are linked through hydrogen bonding to form distinct structural motifs such as ribbons and layers. nih.gov

Impact of Anion and Ligand Substitution on Coordination Environment

Similarly, substitution on the 5-aminotetrazole ligand, such as methylation, can alter the electronic and steric properties of the ligand, thereby influencing the structure and stability of the resulting metal complexes. nih.gov The introduction of different substituents allows for the fine-tuning of the energetic properties of the coordination compounds. rsc.org

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks in Crystalline Structures

The crystal structure of 5-Amino-1H-tetrazole potassium salt is significantly stabilized by extensive hydrogen bonding networks. Single-crystal X-ray diffraction studies have revealed that the potassium salt of 5-aminotetrazole (B145819) (5-At) crystallizes in a monoclinic system. researchgate.net The primary interactions involve the amino group (-NH2) and the nitrogen atoms of the tetrazole ring acting as hydrogen bond donors and acceptors, respectively.

In the anionic 5-aminotetrazolate, the exocyclic amino group and the ring nitrogen atoms participate in the formation of robust hydrogen-bonded motifs. mdpi.com Typically, these anions arrange into ribbon-like structures through N-H···N hydrogen bonds. mdpi.comnih.gov These ribbons are further interconnected, creating a three-dimensional network that is stabilized by the ionic interactions with the potassium cations. The potassium ions coordinate with the nitrogen atoms of the tetrazole ring, further solidifying the crystal lattice.

Investigation of Van der Waals Forces and π-π Stacking

The tetrazole ring is an aromatic system, creating the potential for π-π stacking interactions between adjacent anions. nih.gov These interactions occur when the planar tetrazole rings stack on top of each other, typically in an offset or parallel-displaced fashion, to maximize attractive van der Waals and electrostatic interactions while minimizing repulsion. rug.nl While specific studies detailing the geometry and energetic contribution of π-π stacking in this compound are not extensively documented, the phenomenon is observed in related structures. For instance, in certain energetic coordination compounds containing tetrazole-based ligands, perfect coplanar stacking between tetrazole rings has been identified, highlighting the potential for such interactions. rsc.org Computational models generally account for these aromatic interactions through a combination of van der Waals and coulombic potentials to predict the final crystal structure. nih.gov

Formation and Characterization of Crystalline Co-crystals and Mixed Crystals

5-Amino-1H-tetrazole and its potassium salt are valuable building blocks in crystal engineering for the formation of co-crystals and mixed ionic crystals. researchgate.net These multicomponent crystalline materials can exhibit tailored properties distinct from the individual components. The 5-aminotetrazolate anion can be combined with various organic cations to form new mixed ionic crystals with unique hydrogen-bonding patterns and structural motifs. mdpi.com

Research has demonstrated the synthesis of such crystals with cations like tetramethylammonium, cystamine, and tetramethylguanidine. mdpi.comnih.gov In these structures, the 5-aminotetrazolate anions form hydrogen-bonded layers or ribbons, which are integrated with the organic cations. mdpi.com

Furthermore, 5-aminotetrazole can participate in multicomponent reactions, sometimes using a potassium base like KOH as a catalyst, to form more complex bridged compounds. researchgate.netnih.gov An example includes the reaction of 5-aminotetrazoles with 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine in the presence of KOH and KI to yield methylene-bridged isomers. nih.gov These syntheses showcase the versatility of the 5-aminotetrazole framework in constructing intricate supramolecular assemblies.

Role of Solvent Molecules in Supramolecular Assembly

Solvent molecules, particularly water, can be integral to the supramolecular assembly of this compound. The parent compound, 5-aminotetrazole, is known to crystallize in both anhydrous and monohydrate forms. wikipedia.org In the hydrated form, water molecules play a crucial role in the hydrogen-bonding scheme. wikipedia.org

Similarly, alkali metal salts of 5-aminotetrazole can crystallize as hydrates, where water molecules are incorporated directly into the crystal lattice. researchgate.net These water molecules act as bridges, connecting different components of the structure—such as cations and anions or different anionic ribbons—through O-H···N or O-H···O hydrogen bonds. nih.gov This bridging function can be critical for stabilizing a particular crystalline phase. nih.gov For instance, studies on related bistetrazolate salts show that different cations can lead to the inclusion of varying numbers of water molecules, or none at all, highlighting the subtle balance of forces that determines the final structure. lookchem.com The presence of these solvent molecules can significantly influence the crystal's density, stability, and other physical properties.

Applications As a Precursor in Diverse Research Areas

Precursor for Energetic Materials Synthesis

The nitrogen-rich structure of 5-amino-1H-tetrazole and its salts makes them valuable synthons for a wide array of energetic materials. mdpi.com The tetrazole ring structure combines a high positive heat of formation with good thermal stability, which is advantageous for creating compounds that release a large amount of energy upon detonation. mdpi.comnih.gov Alkali salts of 5-aminotetrazole (B145819), including the potassium salt, are frequently used as intermediates in the synthesis of more complex energetic derivatives. researchgate.net

The exocyclic amino group on the tetrazole ring provides a reactive site for chemical modification, allowing for the introduction of additional explosophoric groups like nitrimino (=N–NO2) or nitramino (–NH–NO2) moieties. mdpi.com The nitration of 5-amino-1H-tetrazole and its derivatives leads to the formation of powerful energetic materials. researchgate.netsciencemadness.org

For instance, the direct nitration of 5-amino-1H-tetrazole can yield 5-(nitrimino)-1H-tetrazole. researchgate.netsciencemadness.org Further research has led to the synthesis of highly energetic compounds such as 1,5-di(nitramino)tetrazole. nih.govat.ua The potassium salt of 1,5-di(nitramino)tetrazole has been identified as a potential sensitizer, capable of replacing tetracene in certain applications. nih.govat.ua

The synthesis of energetic polymers has also utilized aminotetrazole salts. In one approach, an N-glycidyl-5-aminotetrazole homopolymer was synthesized through the nucleophilic substitution of 5-aminotetrazole sodium salt into a polymer backbone. This resulting polymer was then nitrated to further enrich it with energy-rich terminal ONO₂ groups and nitrate (B79036) anions. mdpi.com

Energetic Derivatives from 5-Aminotetrazole

| Precursor | Reaction | Product | Significance |

|---|---|---|---|

| 5-Amino-1H-tetrazole | Nitration with HNO₃ (100%) | 5-(Nitrimino)-1H-tetrazole | Energetic compound with performance similar to TNT and RDX. researchgate.netsciencemadness.org |

| N-methoxycarbonyl protected 1,5-diaminotetrazole | Nitration with N₂O₅ | 1,5-Di(nitramino)tetrazole | A highly sensitive and powerful non-nuclear explosive. nih.govat.ua |

| Potassium salt of 1,5-di(nitramino)tetrazole | Salt Formation | Dipotassium 1,5-di(nitramino)tetrazolate | Can be used as a sensitizer in energetic formulations. nih.govat.ua |

| 5-aminotetrazole sodium salt | Polymerization and subsequent nitration | Nitrated N-glycidyl-5-aminotetrazole polymer | Energetic polymer with enhanced density and nitrogen content. mdpi.com |

The high nitrogen content of tetrazole-based compounds is a key characteristic for their use in gas generating systems, such as those found in automotive airbags. nih.gov Upon decomposition, these compounds release a large volume of nitrogen gas. nih.gov 5-amino-1H-tetrazole is a foundational block for creating such high-nitrogen materials. mdpi.comresearchgate.net Its derivatives are explored for applications including gas generators, pyrotechnics, and smokeless fuels due to their ability to produce significant volumes of gas upon combustion. researchgate.net The development of new energetic salts from precursors like 5-amino-1H-tetrazole is a continuous area of research to create high-performance, high-density materials suitable for these systems. sciencemadness.org

Intermediate in Agrochemical Research

5-Amino-1H-tetrazole potassium salt serves as a precursor in the synthesis of various agrochemicals. chemimpex.com It is utilized in the development of new herbicides and fungicides aimed at improving crop protection and yield. chemimpex.com The unique chemical properties of the tetrazole ring are leveraged to create innovative and effective formulations in the agricultural sector. chemimpex.com

Intermediate in Pharmaceutical Research and Development of Active Moieties

The tetrazole moiety is a recognized scaffold in medicinal chemistry, often used as a bioisostere for the carboxylic acid group to enhance the drug-like properties of molecules. beilstein-journals.org 5-Amino-1H-tetrazole and its salts are valuable intermediates in the synthesis of these pharmaceutically active compounds. chemimpex.combeilstein-journals.org

Derivatives of 5-amino-1H-tetrazole are investigated for their potential to treat neurological disorders by modulating neurotransmitter activity. chemimpex.com Research has focused on designing and synthesizing 1,5-disubstituted tetrazoles as potential inhibitors of monoamine neurotransmitter (dopamine, norepinephrine, and serotonin) reuptake. nih.gov These triple reuptake inhibitors are gaining attention for the treatment of depression. nih.gov Studies have shown that modifying the chemical structure, such as the length of linkers and spacers attached to the tetrazole core, can significantly impact the potency of serotonin reuptake inhibition. nih.gov

Tetrazole Derivatives in Neurotransmitter Research

| Compound Structure | Target | Key Finding |

|---|---|---|

| 1,5-disubstituted tetrazole-piperazines | Monoamine (5-HT, NE, DA) reuptake inhibition | Increasing linker and spacer length can increase the potency of serotonin (5-HT) reuptake inhibition. nih.gov |

| Tetrazole derivatives | Formulations for neurological disorders | The core structure is used to develop medications that modulate neurotransmitter activity. chemimpex.com |

5-Amino-1H-tetrazole is a precursor for compounds used in biochemical research to study enzyme inhibition and protein interactions, which can provide insights into metabolic pathways and potential therapeutic targets. chemimpex.com For example, 1,5-disubstituted α-amino tetrazole derivatives have been designed and synthesized as non-covalent inhibitors of the inflammasome-caspase-1 complex. nih.gov These inhibitors are being evaluated for their potential application against immune and inflammatory disorders. In one study, tuning the hydrophobic interactions of the tetrazole derivatives resulted in compounds with significant inhibitory activity, with the most potent derivative showing an IC₅₀ value of 15.1 μM against caspase-1. nih.gov

Development of Specialized Functional Materials and Pigments (e.g., Pyrotechnic Colorants)

This compound and its parent compound, 5-aminotetrazole, are utilized as precursors in the creation of specialized functional materials, most notably in the field of pyrotechnics as coloring agents and fuel for smoke signals. chemicalbook.comrsc.org Their high nitrogen content makes them valuable components in energetic formulations, contributing to the development of modern pyrotechnic compositions. chemicalbook.com

Research has focused on developing sugar-free, multi-colored smoke formulations using 5-amino-1H-tetrazole as a key fuel component. rsc.orgresearchgate.net These formulations are typically simple, four-ingredient mixtures that can produce a variety of colors by changing the dye component. rsc.org The use of 5-amino-1H-tetrazole has been shown to result in higher smoke performance, including better efficiency and persistence, compared to traditional sugar-based fuels. rsc.orgresearchgate.net

A common pyrotechnic system for colored smoke involves a fuel mix that includes an oxidizer, a fuel, and a coolant, to which a specific organic dye is added to produce the desired color. rsc.org In these systems, 5-amino-1H-tetrazole serves as the primary fuel, with potassium chlorate acting as the oxidizer. rsc.org The combustion of the tetrazole primarily produces nitrogen gas, which is an environmentally friendly byproduct. rsc.org

Detailed Research Findings:

Studies have explored the development of "fuel mixes" where all components except the dye are pre-mixed. rsc.org This approach offers a safer and more cost-effective method for producing various colored smoke signals, as the bulk of the energetic material is standardized, and the color is determined in the final mixing step. rsc.org

The composition of these pyrotechnic smoke formulations has been detailed in research, providing insight into the specific roles of each component. For instance, magnesium carbonate hydroxide (B78521) pentahydrate has been used as a coolant in these mixtures. rsc.org The selection of dyes is critical for the color output, with compounds like (1-methylamino) anthraquinone used for red smoke, 1,4-di-p-toluidino-9,10-anthraquinone for green, and 2-(2-quinolyl)-1,3-indandione for yellow. rsc.org

The performance of these 5-aminotetrazole-based formulations has been characterized by their smoke generation properties. Some mixtures result in rapid and strong smoke production over a short period, while others are designed for a slower, more continuous smoke generation over a longer duration. rsc.org From a safety perspective, these formulations have been found to be insensitive to friction and impact, which is a significant advantage in the handling and storage of pyrotechnic materials. rsc.org

The table below summarizes typical components in 5-amino-1H-tetrazole-based colored smoke formulations.

| Component Role | Chemical Compound | Example Dye for Specific Color |

|---|---|---|

| Fuel | 5-amino-1H-tetrazole | N/A |

| Oxidizer | Potassium chlorate | N/A |

| Coolant | Magnesium carbonate hydroxide pentahydrate | N/A |

| Dye | Organic Dyes | Red: (1-methylamino) anthraquinone |

| Green: 1,4-di-p-toluidino-9,10-anthraquinone | ||

| Yellow: 2-(2-quinolyl)-1,3-indandione |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of new synthetic methods for 5-aminotetrazole (B145819) derivatives is a primary focus of ongoing research. Current efforts are aimed at creating pathways that are not only efficient but also environmentally sustainable. A notable advancement is the development of a single-pot synthesis for 5-nitrotetrazole from 5-amino-1H-tetrazole (5-AT) using potassium superoxide (B77818). researchgate.net This method is advantageous as it reduces the synthesis to a single step and avoids the creation of highly sensitive diazonium and copper salt intermediates. researchgate.net Research also highlights straightforward synthetic routes with mild reaction conditions and simple purification processes, which are crucial for potential practical applications. nih.gov The synthesis of related compounds, such as hydrazinium (B103819) 5-aminotetrazolate, has been achieved through facile routes with excellent purity and yields. researchgate.net These developments point towards a future where the production of aminotetrazole-based compounds is safer, more economical, and greener.

Design of Advanced Coordination Polymers with Tailored Properties

The 5-aminotetrazole moiety is an excellent ligand for creating advanced coordination polymers and metal-organic frameworks (MOFs). researchgate.net Research is moving towards the deliberate design of these polymers to achieve specific, tailored properties. A key strategy involves a self-assembly process where ligands like 1,5-di(nitramino)tetrazole (derived from aminotetrazole) react with various metal ions. nih.gov By incorporating different lead-free metals such as iron, copper, nickel, cobalt, and zinc, researchers can regulate the performance of the resulting energetic coordination polymers. nih.gov The tetrazole ligand can adopt multiple coordination modes, leading to the formation of diverse structures, including 2D layers that can be further constructed into extended 3D supramolecular architectures through hydrogen bonding. rsc.org The ability of multi-coordinated potassium cations to facilitate the formation of these three-dimensional frameworks makes them promising candidates for new energetic materials. researchgate.net Future work will likely focus on exploring a wider range of metal ions and functionalized tetrazole ligands to create polymers with precisely controlled thermal stability, energetic performance, and even magnetic or fluorescent properties. rsc.org

In-depth Mechanistic Studies of Decomposition under Varied Conditions

A thorough understanding of the decomposition mechanism of 5-aminotetrazole (5-AT) is critical for its safe handling and application, particularly in energetic materials. Theoretical studies using quantum chemical methods have provided significant insights, revealing that the decomposition process is more complex than previously thought. researchgate.netnih.gov Research indicates that simple unimolecular reactions are insufficient to describe the thermolysis, and bimolecular reactions play a crucial role, especially in the condensed phase (melt). researchgate.netnih.gov

Key findings from these studies include:

The decomposition pathway involves multiple isomers of 5-AT, with the amino and 2H isomers being the main participants in thermolysis. nih.gov

In the gas phase and melt, N₂ elimination is the predominant unimolecular decomposition channel. nih.gov

The formation of hydrogen-bonded dimers significantly lowers the activation barriers for decomposition. nih.gov

One identified decomposition pathway for 5-AT leads to the formation of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). nih.gov

Kinetic studies have been performed to evaluate the rate constants for decomposition over a wide temperature range (300 to 2,500 K). nih.gov Furthermore, investigations into the pyrolysis of 5-AT in mixtures, such as with potassium chlorate, have been conducted using methods like Thermogravimetry-Differential Scanning Calorimetry (TG-DSC) to evaluate kinetic parameters and determine reaction models under different conditions. mdpi.com Future research will continue to probe these mechanisms under an even wider variety of conditions, including the presence of catalysts and other additives, to build a comprehensive predictive model of the compound's behavior.

Table 1: Kinetic Parameters for the Decomposition of 5-Aminotetrazole (5-ATZ) This table presents fitted three-parameter expressions for the rate constant (k(T)) of 5-ATZ decomposition as calculated by Canonical Variational Transition-State Theory (CVT) and conventional Transition-State Theory (TST).

| Method | Rate Constant Expression k(T) (s⁻¹) | Source |

|---|---|---|

| CVT | 4.07 x 10¹¹ x T⁰.⁸⁴ x e(-2.42 x 10⁴)/T | nih.gov |

| TST | 2.09 x 10¹¹ x T⁰.⁸⁹ x e(-2.36 x 10⁴)/T | nih.gov |

Development of Next-Generation Energetic Materials with Optimized Performance

5-Amino-1H-tetrazole and its derivatives are foundational components for next-generation energetic materials due to their high nitrogen content, significant positive heats of formation, and ability to generate large volumes of gas upon decomposition. nih.govresearchgate.net The research emphasis is on optimizing the balance between high energetic performance and low sensitivity to stimuli like impact and friction. nih.gov

Strategies for developing advanced energetic materials from 5-aminotetrazole include:

Functionalization: Introducing explosophoric groups like nitro (-NO₂) or nitramino (-NHNO₂) onto the tetrazole ring enhances energetic performance. nih.govresearchgate.net

Polymerization: Synthesizing energetic polymers by incorporating the 5-aminotetrazole moiety into a polymer backbone, such as in N-glycidyl-5-aminotetrazole (p-GAT), can lead to materials with high density and thermal stability. nih.govmdpi.com The properties of these polymers can be tuned by varying the content of the tetrazole units. mdpi.com

Salt Formation: Creating energetic salts with various cations or anions can improve properties. For instance, new nitrogen-rich compounds like 5-amino-1-nitriminotetrazole and its hydrazinium salt have been synthesized and characterized. researchgate.net

Fused Ring Systems: Building fused high-nitrogen compounds that incorporate the aminotetrazole structure can result in materials with high densities and promising detonation properties. rsc.org

These efforts have led to the development of compounds with detonation velocities and pressures comparable to or even exceeding those of conventional explosives like RDX. researchgate.net

Table 2: Properties of an Energetic Compound Derived from 5-Aminotetrazole This table shows the calculated properties of DMPT-1, an energetic compound synthesized by functionalizing 5-aminotetrazole with 4-amino-3,5-dinitropyrazole.

| Property | Value | Source |

|---|---|---|

| Crystal Density (g cm⁻³) | 1.806 | nih.gov |

| Detonation Velocity (vD, m s⁻¹) | 8610 | nih.gov |

| Detonation Pressure (P, GPa) | 30.2 | nih.gov |

| Impact Sensitivity (J) | 30 | nih.gov |

Interdisciplinary Research into Biological and Material Applications

The utility of 5-amino-1H-tetrazole potassium salt and its derivatives extends beyond energetic materials into diverse interdisciplinary fields.

Biological Applications: The tetrazole ring is a well-known pharmacophore, often used as a bioisostere for the carboxylic acid group in drug design. chemimpex.com Research has demonstrated that derivatives of 5-aminotetrazole possess a wide range of biological activities.

Antiprotozoal: Substituted 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles have shown promising activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.gov

Pharmaceutical Development: The compound is used in developing medications, with some formulations targeting neurological disorders. chemimpex.com There is also considerable interest in its potential for anti-allergic, anti-inflammatory, and anti-neoplastic applications. researchgate.net

Peptide Modification: New catalytic methods are being used to incorporate tetrazole rings into amino acids and peptides, expanding the chemical space for drug discovery. nih.gov

Agrochemicals: It serves as a precursor in the synthesis of herbicides and fungicides, contributing to crop protection. chemimpex.com

Material Applications: The high nitrogen content and stable structure of 5-aminotetrazole salts make them valuable in various material science applications.

Gas Generators: It is considered a promising and environmentally friendly substitute for sodium azide (B81097) in automobile airbag gas generators due to its high gas production and low-temperature combustion. mdpi.comresearchgate.net

Pyrotechnics: The potassium salt is used in pyrotechnic igniters and as a coloring agent. researchgate.netresearchgate.net It can improve the stability and burning characteristics of igniter formulations. researchgate.net

Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of specific ions, which is beneficial for environmental and food safety testing. chemimpex.com

The breadth of these applications underscores the compound's versatility and highlights the potential for future interdisciplinary research to uncover new and innovative uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1H-tetrazole potassium salt, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of nitriles with azides. Key methods include:

- Sharpless protocol : Using NaN₃ and ZnCl₂ in water at 100°C for 12–24 hours (yield: 70–85%) .

- Solvent-free conditions : Catalyzed by nano-TiCl₄·SiO₂ at 80°C, reducing reaction time to 2–4 hours (yield: 88–92%) .

- Continuous flow synthesis : Enables precise control of temperature and residence time, improving reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Recommended methods :

- ¹H/¹³C NMR : Confirm tetrazole ring formation (δ 8.5–9.5 ppm for NH₂; δ 150–160 ppm for C=N) .

- FT-IR : Peaks at 2100–2200 cm⁻¹ (C≡N stretch in intermediates) and 1600–1650 cm⁻¹ (tetrazole ring vibrations) .

- XRD : Monoclinic crystal structure (space group P2₁/c) with potassium ions coordinating tetrazole N atoms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation :

- Acute toxicity (Oral LD₅₀: 350 mg/kg) : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation .

- Skin/eye irritation : Immediate rinsing with water for 15 minutes; medical consultation if symptoms persist .

Advanced Research Questions

Q. How can mechanistic studies improve the understanding of tetrazole ring formation in this compound?

- Theoretical framework : Density Functional Theory (DFT) calculations reveal that the reaction proceeds via a [3+2] cycloaddition between nitriles and azides, with transition states stabilized by electron-withdrawing groups .

- Experimental validation : Isotopic labeling (¹⁵N-azide) coupled with MS/MS fragmentation tracks nitrogen incorporation into the tetrazole ring .

Q. What strategies address batch-to-batch variability in synthesizing this compound?

- Process optimization :

- Quality-by-Design (QbD) : Multivariate analysis (e.g., Plackett-Burman design) identifies critical process parameters .

Q. How does thermal decomposition kinetics influence the compound’s application in energetic materials?

- Thermal analysis : TGA/DSC shows two-stage decomposition:

- Stage 1 (200–250°C) : Loss of NH₃ and H₂O (ΔH = −120 kJ/mol).

- Stage 2 (>300°C) : Exothermic tetrazole ring breakdown (ΔH = +450 kJ/mol) .

Q. What computational methods correlate structural properties with energetic performance?

- Molecular dynamics (MD) simulations : Predict detonation velocity (VD ≈ 7500 m/s) and pressure (P ≈ 25 GPa) based on crystal density (1.75 g/cm³) .

- Hirshfeld surface analysis : Quantifies intermolecular H-bonding (N–H⋯N), critical for stability under mechanical stress .

Q. How can solubility challenges in polar solvents be overcome for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.